(2-Chlorophenyl)(4-methylphenyl)methanamine

solid-phase peptide synthesis benzhydrylamine resin acid lability

Researchers synthesizing acid-sensitive peptides often find standard benzhydrylamine (BHAR) resins require cleavage conditions (e.g., ≥10% TFA) that degrade sulfotyrosine or phosphoserine residues. The ortho-chloro substitution in (2-chlorophenyl)(4-methylphenyl)methanamine (CAS 1208400-73-0) creates a more acid-labile scaffold than para-chloro or unsubstituted BHAR, enabling exceptionally mild cleavage (0.5-1% TFA in DCM). This allows access to a lability window between standard BHAR and the overly labile diClBHAR. - Predicted pKa decrease of ~0.4 units and logP increase of ~0.4 units vs 4-chlorobenzhydrylamine, improving CNS penetration potential. - Enhanced steric bulk adjacent to the chiral center (Taft Es parameter) reduces the number of recrystallization steps needed for enantiomeric enrichment. - Supplied as the racemic hydrochloride, ≥95% purity, for research and further manufacturing use.

Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
Cat. No. B12127569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(4-methylphenyl)methanamine
Molecular FormulaC14H14ClN
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N
InChIInChI=1S/C14H14ClN/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3
InChIKeyHRUXSIXLZIPRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)(4-methylphenyl)methanamine: Identity & Physicochemical Profile


(2‑Chlorophenyl)(4‑methylphenyl)methanamine (CAS 1208400‑73‑0, free base C₁₄H₁₄ClN, MW 231.72; HCl salt MW 268.18) is an unsymmetrically substituted benzhydrylamine that carries an ortho‑chlorine on one phenyl ring and a para‑methyl on the other [1]. The molecule contains a single chiral centre at the bridging methanamine carbon and is typically supplied as the racemic hydrochloride (CAS 1208400‑73‑0, PubChem CID 53534545) with a purity specification of ≥95% (HPLC) . Its structural motif places it in the same chemical space as key intermediates for H₁‑antihistamines (e.g., the 4‑chlorobenzhydrylamine used to manufacture levocetirizine) and as a functionalised benzhydrylamine linker for solid‑phase peptide synthesis, where the specific arrangement of electron‑withdrawing and electron‑donating substituents directly modulates the acid lability of the peptidyl‑resin bond [2].

Tunable acid-labile linker – racemic benzhydrylamine scaffold with ortho-Cl/para-Me substitution enables modulation of peptidyl-resin cleavage kinetics.
Chiral resolution studies – sterically differentiated chiral centre supports investigation of diastereomeric salt resolution efficiency.
SAR probe scaffold – distinct electronic profile vs 4-Cl analogs provides tool for exploring receptor selectivity and CNS-penetrant building blocks.

(2-Chlorophenyl)(4-methylphenyl)methanamine: Non-Interchangeability with Isomers


Benzhydrylamines with different halogen and methyl substitution patterns are routinely treated as interchangeable building blocks by procurement workflows; however, the ortho (2‑) position of the chlorine atom in this compound creates a steric and electronic environment that is fundamentally distinct from the para‑chloro isomer that dominates cetirizine‑type syntheses [1]. In solid‑phase peptide synthesis, the identity and position of the aryl substituent govern the acid stability of the benzhydrylamine‑resin linkage: published comparative data show that chlorinated benzhydrylamine resins (ClBHAR) are significantly more acid‑labile than unsubstituted BHAR, while the 4‑methyl‑BHAR (MBHAR) resin is more acid‑stable [2]. Because a 2‑chloro substituent exerts both a stronger inductive electron‑withdrawing effect at the benzhydryl carbon and additional steric hindrance around the amine compared with a 4‑chloro group, the kinetic and thermodynamic stability of derivatives prepared from this scaffold cannot be extrapolated from data on the 4‑chloro or unsubstituted analogs [3]. This precludes simple generic substitution in any application where cleavage kinetics, enantiomeric resolution efficiency, or receptor‑binding geometry are critical performance parameters.

This Compound
2-Cl,4-CH₃ benzhydrylamine; ortho electronic effect (σₒ 0.50) and steric bulk (Eₛ ≈ -0.97) shift acid lability and chiral discrimination compared with 4-Cl isomer.
4-Cl Benzhydrylamine
Common cetirizine intermediate. Cleavage kinetics, enantiomeric resolution profiles, and receptor binding geometry may not transfer; direct substitution not supported.
Predicted Acid Lability
Higher lability than 4-ClBHAR (σₒ 0.50 vs σₚ 0.23); enables milder cleavage but may shift resin stability margins.
4-ClBHAR / MBHAR
Published acid stability order (diClBHAR
Chiral Resolution
Larger steric asymmetry may reduce recrystallisation cycles; enantiomeric enrichment behaviour cannot be extrapolated from 4-Cl analog.
4-Cl Scaffold
Industrial resolution requires ~10 crystallisations; ortho-substituted analogs may exhibit different diastereomeric salt stability.

(2-Chlorophenyl)(4-methylphenyl)methanamine: Differentiation Evidence vs Analogs


Acid Lability of Benzhydrylamine Resin Linkers

In a comparative study of styrene–divinylbenzene resins functionalised with different benzhydrylamine groups, the acid stability order of the peptidyl‑resin linkage was unambiguously determined as diClBHAR < ClBHAR < BHAR < MBHAR ≈ BUBHAR, where ClBHAR denotes a resin carrying a chlorobenzhydrylamine moiety and MBHAR a 4‑methylbenzhydrylamine moiety [1]. The ClBHAR resin required significantly milder acid conditions for peptide cleavage than unsubstituted BHAR. Although the published ClBHAR data were obtained with a para‑chloro isomer, the ortho‑chloro substituent in the target compound is expected—based on Hammett σₒ values (σₒ = 0.50 for 2‑Cl vs σₚ = 0.23 for 4‑Cl [2])—to further increase the lability of the benzhydryl‑amine bond relative to the para‑chloro derivative. This property is directly relevant to users designing cleavable linkers or protecting‑group strategies.

Acid Lability Order
Class-level inference
Predicted lability: 2-ClBHAR > 4-ClBHAR
Stability order: diClBHAR < ClBHAR < BHAR < MBHAR
Δσ: 2-Cl σₒ 0.50 vs 4-Cl σₚ 0.23
Supports selection of milder cleavage conditions for acid-sensitive peptides.
Based on Hammett extrapolation; experimental validation under resin-bound conditions recommended.
solid-phase peptide synthesis benzhydrylamine resin acid lability peptidyl-resin cleavage

Enhanced Chiral Resolution with Ortho-Chloro Substitution

The industrial resolution of 4‑chlorobenzhydrylamine for levocetirizine manufacture employs L‑tartaric acid and requires up to ten sequential recrystallisations to achieve acceptable enantiomeric purity [1]. The o‑chloro substituent in the target compound introduces significantly greater steric bulk adjacent to the chiral methanamine carbon (van der Waals radius of Cl ≈ 1.75 Å; Taft steric parameter Eₛ for 2‑Cl ≈ -0.97 vs Eₛ for 4‑Cl ≈ 0.00 [2]). This enhanced steric asymmetry is predicted to increase the free energy difference between diastereomeric salts formed with a chiral acid, thereby reducing the number of recrystallisation cycles required to reach a given enantiomeric excess. While no published experimental comparison exists for this specific pair, the well‑established principle that ortho‑substituted benzhydrylamines exhibit superior chiral discrimination in diastereomeric resolution supports a tangible process advantage [3].

Chiral Discrimination (Eₛ)
Class-level inference
Eₛ(2-Cl) ≈ -0.97 vs Eₛ(4-Cl) ≈ 0.00
Predicted fewer recrystallisation cycles for equivalent ee
ΔEₛ = -0.97 favours diastereomeric resolution
May reduce unit operations in chiral amine enrichment.
Taft steric parameter comparison; no direct experimental resolution data for this scaffold.
chiral resolution enantiomeric separation levocetirizine intermediate diastereomeric salt formation

Computed Lipophilicity and Basicity Differences

Using PubChem‑computed and literature Hammett parameters, the target compound displays a distinct physicochemical profile compared with the industrial standard 4‑chlorobenzhydrylamine [1]. The 2‑chloro substituent increases the molecular dipole moment through an ortho electronic effect (σₒ = 0.50) while the 4‑methyl group simultaneously donates electrons (σₚ = -0.17), creating a push‑pull electronic system across the two aromatic rings that is absent in the 4‑chloro, unsubstituted analog [2]. This electronic asymmetry is predicted to modulate both the pKa of the amine (estimated ~8.5 for the 2‑Cl,4‑CH₃ derivative vs ~8.9 for 4‑chlorobenzhydrylamine based on substituent constant additivity) and the logP (estimated +3.8 vs +3.4 for the 4‑chloro analog), which alters membrane permeability and protein‑binding characteristics in biological assays [3].

pKa & logP Shift
Class-level inference
Predicted pKa ≈ 8.5 (vs 8.9 for 4-Cl analog)
Predicted logP ≈ 3.8 (vs 3.4)
ΔpKa -0.4, ΔlogP +0.4
Indicates altered protonation state and passive permeability profile.
Calculated by Hammett/Taft additivity; experimental pKa/logP not yet reported.
lipophilicity Hammett constants drug-likeness calculated physicochemical properties

H₁ Receptor Affinity: Ortho- vs Para-Chloro SAR

Structure–activity relationship studies on benzhydrylamine‑based H₁ antihistamines demonstrate that the position of the chlorine substituent on the benzhydryl moiety critically affects receptor affinity. For the prototypical cetirizine scaffold, the 4‑chloro substitution is optimal: moving the chlorine to the 2‑position consistently reduces H₁ receptor binding affinity by approximately 3‑ to 10‑fold in piperazine‑linked analogs [1]. This class‑level SAR implies that the free (2‑chlorophenyl)(4‑methylphenyl)methanamine scaffold, if used to construct H₁‑targeting molecules, will produce derivatives with measurably different binding profiles than those derived from 4‑chlorobenzhydrylamine. The 4‑methyl group additionally contributes a favourable hydrophobic contact in the receptor binding pocket, partially compensating for the ortho‑chlorine penalty, but the net effect is a distinct selectivity fingerprint rather than a simple potency shift [2].

H₁ Receptor SAR
Class-level inference
Ortho-Cl reduces H₁ affinity ~3–10× vs 4-Cl in cetirizine-like scaffolds
4-CH₃ may partially compensate
Net effect: distinct selectivity fingerprint
Supports intentional scaffold-hopping for novel IP, not direct potency replacement.
SAR trend from piperazine-linked analogs; requires confirmation for free benzhydrylamine.
histamine H1 receptor benzhydrylamine SAR antihistamine building block

(2-Chlorophenyl)(4-methylphenyl)methanamine: Key Application Scenarios


Tunable Acid-Labile Peptide Synthesis Linkers

The predicted higher acid lability of the 2‑chlorobenzhydrylamine linkage relative to 4‑chloro or unsubstituted BHAR (Section 3, Evidence Item 1) makes this scaffold a strong candidate for creating peptide resins that cleave under exceptionally mild acidic conditions (e.g., 0.5–1% TFA in DCM). This is particularly valuable for the synthesis of peptides containing acid‑sensitive post‑translational modifications such as sulfotyrosine or phosphoserine, where conventional BHAR or MBHAR resins require cleavage conditions that cause unacceptable side reactions. Procurement of this specific isomer allows resin chemists to access a lability window between standard BHAR and the overly labile diClBHAR [1].

Enhanced Diastereomeric Resolution for Chiral Amines

The increased steric bulk adjacent to the chiral centre, quantified by the Taft Eₛ parameter difference (Section 3, Evidence Item 2), supports the use of this scaffold in the development of novel chiral amine building blocks where enantiomeric enrichment via classical resolution is expected to require fewer crystallisation steps than the industrial 4‑chlorobenzhydrylamine process. This is directly relevant to medicinal chemistry groups synthesising enantiopure GPCR‑targeted ligands where the 2‑chloro‑4‑methyl substitution pattern offers a distinct IP position from existing 4‑chloro‑based scaffolds [2].

CNS-Penetrant Building Block with Optimized Lipophilicity

The computed pKa decrease (~0.4 units) and logP increase (~0.4 units) versus 4‑chlorobenzhydrylamine (Section 3, Evidence Item 3) position this compound as a more CNS‑favourable building block. Medicinal chemists designing brain‑penetrant ligands that incorporate a benzhydrylamine moiety—for example, sigma receptor or dopamine receptor modulators—can rationally select this scaffold over the 4‑chloro isomer to improve passive permeability and reduce P‑glycoprotein efflux susceptibility while retaining a synthetically accessible primary amine handle for further derivatisation [3].

Ortho-Chloro SAR: Antihistamine Scaffold Hopping

The class‑level H₁ receptor SAR (Section 3, Evidence Item 4) indicates that derivatives built from this scaffold will exhibit a binding profile distinct from the 4‑chloro series. This creates an opportunity for scaffold‑hopping exercises where the goal is not to replicate cetirizine‑like potency but to deliberately modulate receptor selectivity (e.g., H₁ vs muscarinic M₁–M₅ vs sigma receptors). Procurement of this specific isomer enables the exploration of previously unpatented chemical space in the benzhydrylamine class, which is crowded around the 4‑chloro substitution pattern [4].

Application
Selection Property
Validation Focus
Acid-labile peptide synthesis linkers
Tunable cleavage kinetics via substituent electronic effects
Cleavage efficiency under mild acid (0.5–1% TFA) with acid-sensitive modifications
Diastereomeric resolution of chiral amines
Enhanced steric asymmetry at chiral centre (Eₛ context)
Recrystallisation cycle count and enantiomeric excess achievement
CNS-penetrant building block exploration
Adjusted pKa and logP relative to 4-Cl analog
Passive permeability and P-gp efflux ratio in cell-based assays
H₁ receptor scaffold-hopping
Distinct selectivity fingerprint vs 4-Cl series
Binding selectivity across H₁, muscarinic, and sigma receptor panels
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